![molecular formula C9H17BO3 B1406233 4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane CAS No. 1396215-84-1](/img/structure/B1406233.png)
4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane
Overview
Description
4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane is a chemical compound with the molecular formula C9H17BO3 . It is available for purchase from various suppliers .
Molecular Structure Analysis
The molecular structure of this compound consists of nine carbon atoms, seventeen hydrogen atoms, one boron atom, and three oxygen atoms . The InChI code for this compound is 1S/C9H17BO3/c1-8(2)9(3,4)13-10(12-8)7-5-11-6-7/h7H,5-6H2,1-4H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 184.04 . It’s a solid at room temperature . The predicted boiling point is 208.4±33.0 °C and the predicted density is 1.00±0.1 g/cm3 .Scientific Research Applications
Drug Delivery Systems
This compound has been used to modify hyaluronic acid structurally with phenylboronic acid pinacol ester to develop a reactive oxygen species (ROS)-responsive drug delivery system. This system encapsulates curcumin to form nanoparticles for the treatment of conditions like periodontitis .
Ester Isosteres Synthesis
Oxetane ethers, which can be synthesized from this compound, demonstrate excellent chemical stability and improved stability compared to analogous esters under basic and reducing conditions .
Stability Examination in Aqueous Solutions
The compound has been examined for the formation of pinanediol–boronic acid ester in aqueous solutions, revealing insights into the stability of trigonal and tetrahedral ester complexes .
Drug Discovery
Oxetanes, including those derived from this compound, have been employed to improve drugs’ physicochemical properties. They are being investigated for their potential as replacements for various functional groups in drug molecules .
Medicinal Chemistry
The application of oxetanes as replacements for methylene, methyl, gem-dimethyl, and carbonyl groups has shown to often improve chemical properties of target molecules for drug discovery purposes .
Safety and Hazards
Mechanism of Action
Target of Action
Boronic esters, in general, are known to be significant reaction intermediates in carbon-carbon coupling and carbon heterocoupling reactions .
Mode of Action
The compound is known to participate in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that boronic esters have many applications in carbon-carbon coupling and carbon heterocoupling reactions .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, pinacol boronic esters are known to be stable to water and air . Certain boronic acids, eg, cyclobutylboronic acid, decompose in air .
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BO3/c1-8(2)9(3,4)13-10(12-8)7-5-11-6-7/h7H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBABXQQSDMILIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2COC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane | |
CAS RN |
1396215-84-1 | |
Record name | 4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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